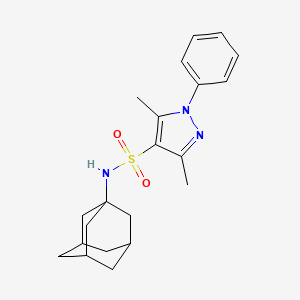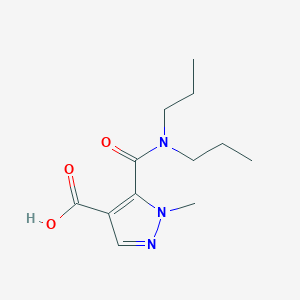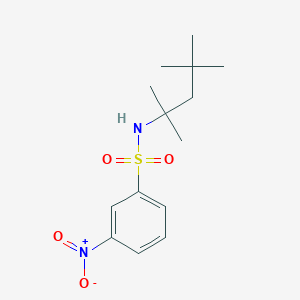
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as NTB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. NTB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. The inhibition of CAIX by NTB has been shown to have potential therapeutic benefits in the treatment of cancer.
Mechanism of Action
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH and a reduction in tumor cell proliferation and invasion. 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, modulate neuronal activity in epilepsy patients, and improve cognitive function in animal models of Alzheimer's disease. 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its specificity for CAIX. 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has a high affinity for CAIX and does not inhibit other carbonic anhydrase isoforms. This makes it a useful tool for studying the role of CAIX in cancer and other diseases. However, one limitation of using 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One area of research is the development of more potent and selective CAIX inhibitors for the treatment of cancer. Another area of research is the investigation of the role of CAIX in other diseases, such as osteoporosis and chronic obstructive pulmonary disease. Additionally, the development of new formulations of 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide with improved solubility and pharmacokinetic properties could lead to its clinical use in the treatment of cancer and other diseases.
In conclusion, 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its unique properties. Its specificity for CAIX has made it a useful tool for studying the role of CAIX in cancer and other diseases. 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has a range of biochemical and physiological effects and has potential therapeutic benefits in the treatment of cancer, glaucoma, epilepsy, and other neurological disorders. There are several future directions for the study of 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, including the development of more potent and selective CAIX inhibitors and the investigation of its role in other diseases.
Synthesis Methods
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide can be synthesized by reacting 3-nitrobenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as triethylamine. The reaction yields 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide as a white solid with a melting point of 111-113 °C.
Scientific Research Applications
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of CAIX in cancer. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth, invasion, and metastasis. The inhibition of CAIX by 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been shown to reduce tumor growth and improve the efficacy of chemotherapy and radiation therapy. In addition to its anti-cancer properties, 3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has also been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders.
properties
IUPAC Name |
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)10-14(4,5)15-21(19,20)12-8-6-7-11(9-12)16(17)18/h6-9,15H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSFQFUMBPAKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)

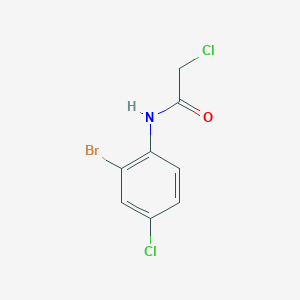
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
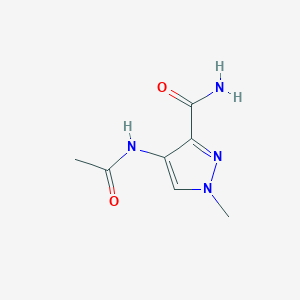
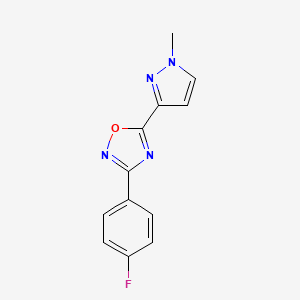
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)
